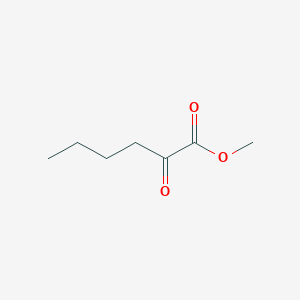
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and is known to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of various enzymes that are essential for the survival of cancer cells. Moreover, it has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has also been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-bacterial, and anti-viral properties. Moreover, this compound has also been shown to exhibit neuroprotective properties, thereby preventing various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties, thereby providing a potential treatment option for cancer patients. Moreover, this compound is easy to synthesize and has a relatively high yield. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its application in certain experiments.
Orientations Futures
There are several future directions for the research on 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea. One of the significant future directions is to study the potential applications of this compound in the treatment of various neurological disorders. Moreover, further studies are needed to investigate the mechanism of action of this compound in cancer cells. Additionally, research is needed to explore the potential of this compound as a drug delivery system for other therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea involves the reaction of benzyl isothiocyanate with 5-amino-2-methoxybenzoic acid to form the corresponding benzylthiourea. Further, the benzylthiourea is treated with sodium nitrite and hydrochloric acid to obtain the desired compound. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea has been extensively studied for its potential applications in various scientific research areas. One of the significant applications of this compound is in the field of cancer research. It has been reported that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. Moreover, it has also been shown to induce apoptosis in cancer cells, thereby preventing the spread of cancer.
Propriétés
IUPAC Name |
1-benzyl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-17-9-8-15(21-10-5-11-26(21,23)24)12-16(17)20-18(22)19-13-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNAZBLLKBLJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)




![N-benzyl-3-(3-bromophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)
![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)

![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide](/img/structure/B2399939.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2399940.png)


![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)